molecular formula C11H10FN3OS B3719982 2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B3719982
M. Wt: 251.28 g/mol
InChI Key: RRBQYWCACIKTLY-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not well understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been found to possess antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its potential antimicrobial, antitumor, and antioxidant properties. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the further exploration of its mechanism of action. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease. Finally, the synthesis of analogs of 2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone could be explored to identify compounds with improved properties.

Scientific Research Applications

2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in scientific research. This compound has been found to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

(2Z)-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,14,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQYWCACIKTLY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CC=C2F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC=CC=C2F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 2
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 3
Reactant of Route 3
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 4
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 5
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 6
2-fluorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

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